molecular formula C7H10N2O2 B1612211 ethyl 2-(1H-imidazol-2-yl)acetate CAS No. 791569-71-6

ethyl 2-(1H-imidazol-2-yl)acetate

Cat. No.: B1612211
CAS No.: 791569-71-6
M. Wt: 154.17 g/mol
InChI Key: KLCOGRIYZVTKIY-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

Target of Action

Ethyl 2-(1H-imidazol-2-yl)acetate is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or tumor growth .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways . These could include pathways related to microbial growth, inflammation, tumor progression, and more .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with this compound, influencing its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-2-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-(1H-imidazol-2-yl)acetate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific ester group and imidazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1H-imidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCOGRIYZVTKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611773
Record name Ethyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791569-71-6
Record name Ethyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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